Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is a carbamate compound that features a benzyl group attached to a carbamate moiety, which is further linked to a 3-methoxypropyl group. This compound is of interest in medicinal chemistry due to its potential applications in drug design and development, particularly as an inhibitor of certain enzymes such as cholinesterases.
The synthesis and characterization of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate can be traced through various chemical literature and patent filings. The compound may be synthesized using methodologies that involve the reaction of benzylamine derivatives with carbonyl compounds or activated carbonates.
Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate falls under the classification of organic carbamates. Carbamates are esters or salts of carbamic acid, and they are widely used in pharmaceuticals due to their biological activity and ability to modulate enzyme functions.
The synthesis of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate can be achieved through several methods:
Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate can undergo various chemical reactions typical for carbamates:
The stability of the carbamate linkage is influenced by steric and electronic factors associated with substituents on the benzene ring and the methoxy group.
The mechanism by which Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate exerts its biological effects may involve inhibition of acetylcholinesterase, an enzyme critical for neurotransmitter regulation. The proposed mechanism includes:
In vitro studies have demonstrated that related compounds exhibit significant inhibitory activity against acetylcholinesterase, suggesting that Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate may share similar properties .
Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate has potential applications in:
Carbamates (R1OC(O)NR2R3) represent a critically important class of organic compounds characterized by their carbonyl group flanked by both an alkoxy group and an amino group. This unique hybrid structure combines properties of both amides and esters, resulting in enhanced proteolytic stability compared to peptide bonds while retaining sufficient polarity for biological interactions [3] [8]. The resonance stabilization of the carbamate group arises from three contributing structures that distribute electron density across the O-C-N system, creating a pseudo-double bond character that influences molecular conformation [3]. This resonance imparts significant chemical robustness, allowing carbamates to resist enzymatic degradation while maintaining the ability to participate in hydrogen bonding as both donors (N-H) and acceptors (C=O) [6] [8].
In pharmaceutical chemistry, carbamates serve as versatile amide bond surrogates that overcome the metabolic instability limitations of peptide-based therapeutics. Their enhanced membrane permeability makes them particularly valuable in central nervous system drug design [3] [8]. Additionally, carbamates function as essential amine protecting groups (e.g., benzyloxycarbonyl [Cbz] and tert-butoxycarbonyl [Boc]) in peptide synthesis due to their stability under diverse reaction conditions and selective deprotection profiles [6]. The carbamate functional group also serves as a critical prodrug linker that modulates drug release kinetics through controlled hydrolysis, significantly improving bioavailability parameters for amine-containing therapeutics [8].
Table 1: Comparative Properties of Carbamate Bonds vs. Related Functional Groups
Property | Carbamate | Amide | Ester |
---|---|---|---|
Bond Rotation Barrier (kcal/mol) | 13-16 | 17-20 | 10-13 |
Protease Resistance | High | Low | Moderate |
Hydrolytic Stability (pH 7.4) | Moderate-high | High | Low-moderate |
H-bond Donor Capacity | Strong | Strong | None |
Resonance Energy | Moderate | High | Low |
Membrane Permeability | Moderate-high | Low | Variable |
Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate (CAS 1400644-30-5) exemplifies sophisticated carbamate architecture with the molecular formula C14H20N2O4 and molecular weight of 280.32 g/mol [2] [4]. Its structural organization comprises three distinct regions: a benzyloxycarbonyl (Cbz) group, a central methylene carbamate linkage, and a terminal 3-methoxypropylamide moiety. This arrangement is captured in the SMILES notation O=C(OCC1=CC=CC=C1)NCC(NCCCOC)=O, which precisely encodes the atomic connectivity [2] [4].
The molecule features three key functional domains: (1) The aromatic benzyl group provides hydrophobic character and π-electron density for potential stacking interactions; (2) The carbamate linkage (-O-C(O)-N-) creates hydrogen bonding opportunities and introduces conformational restraint due to partial double-bond character; and (3) The 3-methoxypropyl carbamoyl group contributes both hydrogen bonding capability (amide N-H) and ether oxygen polarity [1] [8]. This combination creates an amphiphilic character with calculated logP values suggesting balanced lipophilicity/hydrophilicity. The terminal methoxy group acts as a polar modulator that enhances water solubility relative to purely alkyl chains while maintaining membrane permeability [1].
The molecule's conformational flexibility is constrained at the carbamate linkage but remains considerable at the methoxypropyl terminus. Rotation about the carbamate C-N bond occurs with a barrier of approximately 13-16 kcal/mol, significantly lower than analogous amides due to electronic perturbation from the additional oxygen atom [3] [8]. This barrier produces distinct syn/anti rotamers whose equilibrium depends on solvent polarity, temperature, and concentration. The methoxypropyl chain exhibits free rotation around three carbon-carbon bonds, enabling multiple conformational states that influence target binding and solubility characteristics [3].
Table 2: Molecular Identifiers for Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate
Identifier | Value |
---|---|
Systematic IUPAC Name | benzyl N-[2-(3-methoxypropylamino)-2-oxoethyl]carbamate |
CAS Registry Number | 1400644-30-5 |
Molecular Formula | C14H20N2O4 |
Molecular Weight | 280.32 g/mol |
InChI Key | JVQSDPXPFAVXGF-UHFFFAOYSA-N |
SMILES Notation | COCCCNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Protective Group Functionality | Benzyloxycarbonyl (Cbz) |
Carbamate chemistry entered medicinal applications through the isolation of physostigmine from Calabar beans in 1864, establishing the foundation for carbamate-based therapeutics [6] [8]. The development of meprobamate in the 1950s as an early anxiolytic demonstrated the therapeutic potential of synthetic carbamates, paving the way for extensive structural exploration [6] [8]. The discovery that carbamates could function as acetylcholinesterase inhibitors with reversible binding mechanisms distinct from organophosphates stimulated research into carbamate insecticides (e.g., carbaryl, registered 1959) and subsequently therapeutic agents [6] [8].
Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate represents an evolution in carbamate design that emerged from understanding structure-metabolism relationships. Early carbamate therapeutics often featured simple alkyl or aryl substituents, but medicinal chemists increasingly incorporated functionalized chains like the 3-methoxypropyl group to fine-tune pharmacokinetic properties [3] [8]. The methoxypropyl moiety specifically addresses limitations of early analogs by providing metabolic stabilization against oxidative pathways while maintaining favorable hydrophilicity [1] [8]. This structural innovation aligns with medicinal chemistry strategies to prolong drug half-lives through introduction of metabolic blockers at vulnerable molecular positions.
The compound's design reflects two significant medicinal chemistry applications of carbamates: (1) As a building block for protease inhibitors where the carbamoylmethyl group mimics tetrahedral transition states in enzymatic catalysis [3] [8]; and (2) As a potential prodrug linker where carbamate bonds provide controlled release kinetics for amine-containing therapeutics [6] [8]. The structural similarity to clinically established carbamate drugs—particularly the shared benzyl carbamate motif with HIV protease inhibitors—suggests potential for target-specific interactions while the methoxypropyl tail provides differentiation from earlier analogs [1] [8].
Table 3: Evolution of Carbamate Compounds in Medicinal Chemistry
Era | Representative Compounds | Structural Features | Therapeutic Applications |
---|---|---|---|
1860s-1950s | Physostigmine | Natural tricyclic methylcarbamate | Glaucoma, myasthenia gravis |
1950s-1970s | Meprobamate, Carbaryl | Simple dialkyl/aryl carbamates | Anxiolytics, Insecticides |
1980s-2000s | Rivastigmine, Felbamate | Functionalized alkyl chains with heteroatoms | Neurodegenerative disorders, Anticonvulsants |
2000s-Present | Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate | Multi-carbamate with ether tail | Protease inhibition research, Prodrug development |
Comparative Structural Analysis with Related Carbamates
Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate shares structural motifs with several pharmacologically significant carbamates while exhibiting key differentiators. The benzyl carbamate (Cbz) group directly parallels protecting groups used in peptide synthesis (e.g., benzyl chloroformate derivatives) and appears in HIV protease inhibitors [6] [8]. Unlike simpler analogs such as benzyl N-(3-hydroxypropyl)carbamate (CAS 34637-22-4), which contains a single carbamate linkage, our subject compound features an additional amide bond that enhances conformational rigidity and hydrogen bonding capacity [10]. The 3-methoxypropyl group differentiates it from compounds like benzyl (methoxymethyl)carbamate by providing an extended spacer chain that positions the terminal methoxy group for optimal solvent interactions [1].
This compound exemplifies modern trends in carbamate design through its dual functionalization - combining a hydrophobic benzyl group with a polar methoxypropyl tail. This architecture creates a molecular dipole that enhances crystal packing efficiency, potentially explaining its solid state at room temperature [1] [2]. When compared to cyclic carbamates (e.g., linezolid), which demonstrate exceptional metabolic stability, this acyclic analog offers greater synthetic accessibility while maintaining reasonable resistance to enzymatic degradation through steric protection of the carbamate linkage by the carbamoylmethyl group [3] [8]. These carefully balanced properties position it as a versatile intermediate for both pharmaceutical development and chemical biology research.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7